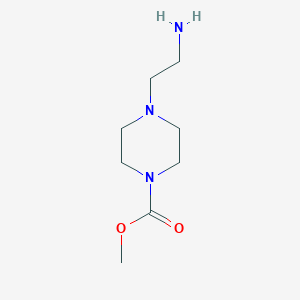

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate

Beschreibung

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a methyl ester group at the 1-position and a 2-aminoethyl substituent at the 4-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing molecules targeting enzymes, receptors, or microbial pathogens. Its structural flexibility allows for modifications to enhance solubility, stability, or binding affinity.

Eigenschaften

IUPAC Name |

methyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-13-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIQBQARTNREOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate (MEP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an overview of the biological activity of MEP, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate is characterized by a piperazine ring with a methyl ester and an aminoethyl side chain. Its molecular formula is , and it has a molecular weight of approximately 186.25 g/mol. The presence of the amino group suggests potential interactions with various biological targets, particularly in neurotransmission and receptor binding.

The biological activity of MEP can be attributed to its interaction with several molecular targets:

- Neurotransmitter Receptors : MEP's structure is similar to other piperazine derivatives known to interact with serotonin and dopamine receptors, which are critical in mood regulation and pain perception. Preliminary studies suggest that MEP may influence anxiety and pain pathways by modulating these neurotransmitter systems .

- Sigma Receptors : Research indicates that MEP may bind to sigma receptors, particularly the sigma-1 receptor (S1R), which is implicated in various neurological disorders. Ligands targeting S1R have shown promise in treating conditions such as neuropathic pain .

Antimicrobial Activity

MEP has been evaluated for its antimicrobial properties. In a study examining piperazine derivatives, compounds structurally related to MEP demonstrated selective activity against certain bacterial strains, including Neisseria meningitidis and Haemophilus influenzae. These findings suggest that MEP could serve as a scaffold for developing new antimicrobial agents .

Antichlamydial Activity

Research has also focused on the antichlamydial activity of compounds related to MEP. A study reported that certain piperazine derivatives exhibited selective activity against Chlamydia, indicating that modifications to the piperazine structure could enhance efficacy against this pathogen .

Case Studies

Several case studies illustrate the biological activity of MEP and its derivatives:

- Study on Antimicrobial Efficacy : A compound derived from MEP showed moderate antibacterial activity against N. meningitidis with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 64 μg/mL. These results highlight the potential of MEP derivatives in developing treatments for bacterial infections .

- Sigma Receptor Binding Study : In a systematic exploration of piperazine derivatives, researchers assessed the binding affinity of various compounds to sigma receptors. While MEP did not improve upon lead compounds significantly, it provided insights into structural features essential for receptor affinity and selectivity .

Comparative Analysis

To better understand the unique properties of MEP, it is useful to compare it with other related compounds:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate | Similar piperazine core but with ethyl substitution | Different solubility and potential activity |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl group instead of aminoethyl | May exhibit different receptor binding profiles |

| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide | Benzyl substitution instead of aminoethyl | Different therapeutic applications |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate is utilized as a building block in the synthesis of various pharmaceutical agents. Its piperazine moiety is particularly significant due to its ability to interact with biological targets, making it a valuable component in drug design.

Anticancer Research

Research indicates that derivatives of piperazine compounds can act as inhibitors of autotaxin, an enzyme implicated in cancer progression. Methyl 4-(2-aminoethyl)piperazine-1-carboxylate has been studied for its potential role in developing autotaxin inhibitors, which could be beneficial in treating various forms of cancer, including leukemia and breast cancer .

Neurological Disorders

The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety and depression. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects, suggesting that methyl 4-(2-aminoethyl)piperazine-1-carboxylate could be explored for these therapeutic applications .

Synthesis of Pharmaceutical Agents

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate serves as a precursor in synthesizing various pharmaceutical compounds. It can be modified to produce derivatives with enhanced pharmacological properties.

Synthetic Pathways

The synthesis of methyl 4-(2-aminoethyl)piperazine-1-carboxylate can be achieved through several methods:

- Boc Protection : The compound can undergo Boc (tert-butoxycarbonyl) protection to enhance its stability during reactions.

- Alkylation Reactions : It can be used in alkylation reactions to introduce different functional groups that may improve the biological activity of the resulting compounds .

Biochemical Research

In biochemical research, methyl 4-(2-aminoethyl)piperazine-1-carboxylate is employed as a tool compound for studying protein interactions and enzyme activity.

Protein Interaction Studies

The compound's ability to modify amino acid residues makes it useful in probing protein-ligand interactions. Researchers utilize it to understand the binding affinities and mechanisms of various enzymes, which can inform drug design strategies .

Enzyme Inhibition

As an inhibitor of specific enzymes, methyl 4-(2-aminoethyl)piperazine-1-carboxylate is investigated for its potential to modulate metabolic pathways relevant in diseases such as diabetes and obesity. Its effects on enzyme kinetics are critical for elucidating its role in metabolic regulation .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives share a common heterocyclic backbone but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural Comparison

Vorbereitungsmethoden

Key Steps:

Preparation of N-protected piperazine:

The starting material often involves N-Boc or N-t-butoxycarbonyl protected piperazine to enhance selectivity during alkylation and prevent over-alkylation.Alkylation with 2-chloroethyl or 2-bromoethyl derivatives:

Alkyl halides such as 2-chloroethyl or 2-bromoethyl derivatives are reacted with the protected piperazine in the presence of bases like sodium hydrogencarbonate or triethylamine in solvents such as dichloromethane or tetrahydrofuran (THF).

For example, the reaction of N-Boc-piperazine with 2-chloroethylamine derivatives under basic conditions yields N-(2-aminoethyl)piperazine intermediates.Deprotection and esterification:

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by esterification of the amino group to form the methyl ester. Methylation can be achieved via methyl iodide or dimethyl sulfate in the presence of a base.

Amide Formation and Subsequent Esterification

Alternatively, the compound can be synthesized via amide formation followed by esterification:

Step 1: Formation of an amide linkage between the aminoethylpiperazine and a suitable carboxylic acid derivative, such as methyl chloroformate or methyl ester precursors, under basic or catalytic conditions.

Step 2: Conversion of the amide to the ester form through methylation or transesterification, often employing methyl iodide or dimethyl carbonate.

This method is supported by research on related piperazine derivatives, where amide intermediates are key.

Synthesis via Multi-step Building Blocks

Based on the literature, especially the work involving protected aminoethyl piperazines:

Preparation of N-Boc-4-(2-aminoethyl)piperazine:

Derived from the reaction of piperazine with 2-nitro-5-halopyridine, followed by catalytic hydrogenation and N-protection steps, as detailed in recent synthetic approaches.Coupling with methyl chloroformate:

The protected aminoethyl piperazine reacts with methyl chloroformate to form the methyl ester at the nitrogen, followed by deprotection to yield the target compound.

Representative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | N-Boc-piperazine + 2-chloroethylamine | Sodium hydrogencarbonate | Dichloromethane | Room temperature, 24 h | 70-80% | Selective N-alkylation, followed by Boc deprotection and methylation |

| 2 | 4-(2-Aminoethyl)piperazine + Methyl chloroformate | Triethylamine | Tetrahydrofuran | Room temperature, 16 h | 65-75% | Amide formation, methylation step included |

| 3 | Protected aminoethyl piperazine + methylating agent | Methyl iodide | Acetone | Reflux, 12 h | 60-70% | Multi-step, involves protection/deprotection cycles |

Research Findings and Optimization Strategies

Protection Strategies:

Employing N-Boc or N-t-butoxycarbonyl groups on piperazine enhances selectivity and prevents over-alkylation, facilitating cleaner reactions.Choice of Electrophiles:

Alkyl halides such as 2-chloroethyl or 2-bromoethyl derivatives are preferred for their reactivity and availability.Reaction Conditions:

Mild basic conditions (triethylamine, sodium bicarbonate) in aprotic solvents (dichloromethane, THF) are optimal for high yields.Post-synthesis Purification:

Chromatography (silica gel, flash chromatography) and recrystallization are essential for obtaining pure products.

Summary of Key Research Data

| Parameter | Data | Source |

|---|---|---|

| Typical Yield | 60-80% | Multiple literature sources |

| Reaction Time | 12-24 hours | Various protocols |

| Solvent | Dichloromethane, THF | Commonly used |

| Protecting Group | Boc or t-butoxycarbonyl | Standard practice |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.